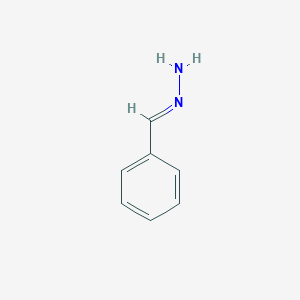

Benzaldehyde hydrazone

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5281-18-5 |

|---|---|

Molekularformel |

C7H8N2 |

Molekulargewicht |

120.15 g/mol |

IUPAC-Name |

(Z)-benzylidenehydrazine |

InChI |

InChI=1S/C7H8N2/c8-9-6-7-4-2-1-3-5-7/h1-6H,8H2/b9-6- |

InChI-Schlüssel |

CRKDNNLDFYKBEE-TWGQIWQCSA-N |

SMILES |

C1=CC=C(C=C1)C=NN |

Isomerische SMILES |

C1=CC=C(C=C1)/C=N\N |

Kanonische SMILES |

C1=CC=C(C=C1)C=NN |

Synonyme |

Benzalhydrazone; Benzylidene Hydrazine; NSC 32341 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Benzaldehyde hydrazone synthesis mechanism and reaction pathway

An In-depth Technical Guide to the Synthesis of Benzaldehyde (B42025) Hydrazone: Mechanism and Reaction Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzaldehyde hydrazone, a key reaction in organic chemistry with wide-ranging applications in medicinal chemistry and materials science. The document details the reaction mechanism, provides experimental protocols, summarizes quantitative data, and includes visualizations of the reaction pathway and experimental workflow.

Core Synthesis Mechanism

The synthesis of benzaldehyde hydrazone from benzaldehyde and hydrazine (B178648) is a classic example of a condensation reaction, specifically the formation of an imine-like compound.[1][2] The reaction proceeds via a nucleophilic addition-elimination mechanism and is typically catalyzed by acid.[3][4] The overall reaction is reversible and involves the formation of a carbinolamine intermediate.[5]

The reaction mechanism can be broken down into the following key steps:

-

Protonation of the Carbonyl Oxygen (Acid-Catalyzed): In the presence of an acid catalyst, the carbonyl oxygen of benzaldehyde is protonated. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][6]

-

Nucleophilic Attack by Hydrazine: The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbonyl carbon of the protonated benzaldehyde. This results in the formation of a protonated tetrahedral intermediate.[1][7]

-

Proton Transfer: A proton is transferred from the attacking nitrogen atom to the oxygen atom of the hydroxyl group. This can be facilitated by solvent molecules. This step leads to the formation of a neutral carbinolamine intermediate.[5]

-

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).[4]

-

Elimination of Water: The lone pair of electrons on the second nitrogen atom of the hydrazine moiety pushes out the water molecule, leading to the formation of a carbon-nitrogen double bond and a protonated hydrazone.[7]

-

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the nitrogen atom, regenerating the acid catalyst and yielding the final benzaldehyde hydrazone product.[5]

The optimal pH for this reaction is typically mildly acidic, around 4.5.[4] If the solution is too acidic, the hydrazine nucleophile will be protonated, rendering it non-nucleophilic and slowing down the initial attack on the carbonyl group. If the solution is too basic, the protonation of the hydroxyl group in the carbinolamine intermediate is hindered, slowing down the dehydration step.[4]

Reaction Pathway and Experimental Workflow Visualization

The following diagrams illustrate the reaction pathway for the acid-catalyzed synthesis of benzaldehyde hydrazone and a general experimental workflow for its synthesis and purification.

Caption: Acid-catalyzed reaction pathway for the synthesis of benzaldehyde hydrazone.

Caption: General experimental workflow for benzaldehyde hydrazone synthesis.

Quantitative Data Summary

The yield and reaction conditions for the synthesis of benzaldehyde hydrazone can vary depending on the specific protocol and the substituents on the benzaldehyde ring. The following table summarizes representative data from the literature.

| Benzaldehyde Derivative | Hydrazine Derivative | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Hydrazine hydrate | Ethanol (B145695) | Acetic acid | RT | 0.25 | - | [8] |

| 2-Chlorobenzaldehyde | Hydrazine hydrate | Ethanol | - | 60 | 1 | - | [Organic Syntheses Procedure] |

| Substituted benzaldehydes | Phenylhydrazine | Ethanol | Acetic acid | Reflux | 3 | 80 | [9] |

| 2,3-Dihydroxybenzaldehyde | Isonicotinic hydrazide | Methanol | - | Reflux | 3 | 83 | [10] |

| 2,4-Dihydroxybenzaldehyde | Isonicotinic hydrazide | Methanol | - | Reflux | 3 | 81 | [10] |

| Vanillin | Isoniazid | Ethanol | Acetic acid | Reflux | 2.5-3 | Excellent | [11] |

| Salicylaldehyde esters | 2,4-Dinitrophenylhydrazine | Ethanol | - | - | - | 77-82 | [12] |

Note: "RT" denotes room temperature. A dash (-) indicates the information was not specified in the cited source.

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of benzaldehyde hydrazone and its derivatives, adapted from established literature procedures.

General Procedure for the Synthesis of Benzaldehyde Phenylhydrazone[8]

-

Reagent Preparation: Dissolve 3 mL of glacial acetic acid in 20 mL of water in an iodine flask. To this solution, add 4 mL of phenylhydrazine.

-

Reaction: Add 2 mL of benzaldehyde to the flask.

-

Reaction Execution: Stopper the flask and shake the contents vigorously. Allow the mixture to stand for 15 minutes with occasional shaking.

-

Isolation: Filter the resulting product.

-

Purification: Wash the solid with very dilute acetic acid, followed by water. Dry the product. For further purification, recrystallize from rectified spirit.

Synthesis of Substituted Benzoyl Hydrazones[9]

-

Reactant Preparation: Take a solution of 2-hydroxy benzohydrazide (B10538) (0.01 M) in ethanol in a two-neck round-bottom flask fitted with a water condenser. Stir for 10 minutes and heat gently until a clear solution is obtained.

-

Addition of Aldehyde: Slowly add a solution of the substituted aromatic aldehyde (0.01 M) in ethanol to the stirred solution.

-

Reaction: Reflux the reaction mixture on a water bath for 3 hours.

-

Isolation and Purification: Cool the solution to room temperature. The precipitate that forms is separated by filtration and purified by recrystallization from ethanol. A yield of approximately 80% is reported.

Synthesis of Benzalazine (B126859) (from Benzaldehyde and Hydrazine Sulfate) [Organic Syntheses Procedure]

-

Reactant Mixture: In a 5-L round-bottomed flask equipped with a mechanical stirrer, place 240 g (1.85 moles) of powdered hydrazine sulfate (B86663), 1.8 L of water, and 230 cc (3.4 moles) of 28% aqueous ammonia.

-

Addition of Benzaldehyde: Once the hydrazine sulfate has dissolved, add 440 cc (4.35 moles) of benzaldehyde from a separatory funnel over 4-5 hours with vigorous stirring.

-

Reaction Completion: After the addition is complete, continue stirring for an additional 2 hours.

-

Isolation: Filter the precipitated benzalazine with suction, wash with water, and press thoroughly on a Büchner funnel.

-

Purification: Dissolve the product in 800 cc of boiling 95% ethyl alcohol. Upon cooling, the azine separates as yellow needles. The reported yield is 91–94%.

Spectroscopic Data

The following are representative spectroscopic data for benzaldehyde and benzaldehyde hydrazone.

Benzaldehyde (C₆H₅CHO)

-

¹H NMR (CDCl₃): δ 10.0 (s, 1H, -CHO), 7.90 (d, 2H, ortho-H), 7.65 (t, 1H, para-H), 7.55 (t, 2H, meta-H).[13]

-

¹³C NMR (CDCl₃): δ 192.4 (C=O), 136.4 (ipso-C), 134.5 (para-C), 129.8 (meta-C), 129.0 (ortho-C).

-

IR (neat): ν 3065 (Ar C-H), 2820, 2740 (aldehyde C-H), 1700 (C=O) cm⁻¹.

Benzaldehyde Hydrazone (C₆H₅CHNNH₂)

-

¹H NMR (DMSO-d₆): δ 7.65 (s, 1H, CH=N), 7.55-7.60 (m, 2H, Ar-H), 7.25-7.35 (m, 3H, Ar-H), 6.85 (s, 2H, -NH₂).

-

¹³C NMR (DMSO-d₆): δ 140.1 (C=N), 135.2 (ipso-C), 129.0 (para-C), 128.5 (meta-C), 126.3 (ortho-C).

-

IR (KBr): ν 3350, 3200 (N-H), 3050 (Ar C-H), 1620 (C=N) cm⁻¹.

This guide provides a foundational understanding for professionals in research and drug development. For specific applications, further optimization of reaction conditions and purification techniques may be necessary.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. scribd.com [scribd.com]

- 9. worldwidejournals.com [worldwidejournals.com]

- 10. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]

- 11. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acgpubs.org [acgpubs.org]

- 13. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Physical and Chemical Properties of Benzaldehyde Hydrazone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of benzaldehyde (B42025) hydrazone. It includes detailed experimental protocols for its synthesis and characterization, making it an essential resource for professionals in chemistry and drug development.

Core Physical and Chemical Properties

Benzaldehyde hydrazone, with the chemical formula C₇H₈N₂, is an organic compound formed through the condensation reaction of benzaldehyde and hydrazine (B178648).[1] It is a valuable intermediate in various synthetic processes. The compound is typically a yellow oil at room temperature.

Table 1: Physical and Chemical Properties of Benzaldehyde Hydrazone

| Property | Value | Source(s) |

| IUPAC Name | (E)-benzylidenehydrazine | PubChem CID 5325575 |

| Synonyms | Benzalhydrazone, Benzylidene hydrazine | ChemSrc CAS 5281-18-5 |

| CAS Number | 5281-18-5 | ChemSrc CAS 5281-18-5 |

| Molecular Formula | C₇H₈N₂ | PubChem CID 5325575 |

| Molecular Weight | 120.15 g/mol | PubChem CID 5325575 |

| Appearance | Yellow oil | ChemicalBook 5281-18-5 |

| Density | 1.01 g/cm³ | ECHEMI 5281-18-5 |

| Boiling Point | 235 °C at 760 mmHg; 115-120 °C at 8 Torr | ECHEMI 5281-18-5 |

| Melting Point | Not Applicable | Chemsrc CAS 5281-18-5 |

| Flash Point | 95.9 °C | ECHEMI 5281-18-5 |

| Refractive Index | 1.543 | ECHEMI 5281-18-5 |

| Solubility | Soluble in polar organic solvents like ethanol (B145695). Insoluble in non-polar solvents and likely poorly soluble in water, similar to its precursor, benzaldehyde.[2][3] | Smolecule 52372-80-2, Solubility of Things |

Chemical Reactivity and Stability

The reactivity of benzaldehyde hydrazone is centered around its azomethine group (-NHN=CH-), which possesses both nucleophilic (the amino nitrogen) and electrophilic (the imine carbon) characteristics.[4]

-

Formation: The compound is formed via a nucleophilic addition-elimination reaction between the lone pair of electrons on a hydrazine nitrogen and the electrophilic carbonyl carbon of benzaldehyde. This is followed by the elimination of a water molecule.[4] The reaction is typically catalyzed by acid.

-

Stability: Benzaldehyde hydrazone is stable under normal conditions but may decompose at high temperatures or upon exposure to light.[2] The presence of electron-withdrawing groups on the benzaldehyde ring can increase the rate of hydrazone formation.[5]

-

Synthetic Utility: It serves as a crucial precursor in the synthesis of various heterocyclic compounds, such as pyrazoles and indoles. Its derivatives are widely explored in medicinal chemistry for their potential antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.[6]

Spectroscopic Data

Table 2: Expected Spectroscopic Data for Benzaldehyde Hydrazone

| Technique | Expected Signals / Peaks |

| ¹H NMR | Azomethine Proton (N=CH): Singlet, ~7.8-8.5 ppm.[7][8]Aromatic Protons (Ar-H): Multiplet, ~7.2-7.8 ppm.[9]Amine Protons (NH₂): Broad singlet, variable shift (D₂O exchangeable). |

| ¹³C NMR | Azomethine Carbon (N=CH): ~140-150 ppm.[10]Aromatic Carbons (Ar-C): ~125-135 ppm.[11]Ipso-Carbon (Ar-C attached to C=N): ~135-137 ppm.[11] |

| FT-IR (cm⁻¹) | N-H Stretch: ~3300-3400 cm⁻¹ (may be broad).Aromatic C-H Stretch: ~3000-3100 cm⁻¹.[12]C=N Stretch: ~1590-1620 cm⁻¹.[13]Aromatic C=C Stretch: ~1450-1600 cm⁻¹.[12] |

| Mass Spec. (m/z) | Molecular Ion [M]⁺: 120.[M+H]⁺: 121.Key Fragments: 105 ([M-NH]⁺), 91 ([C₇H₇]⁺), 77 ([C₆H₅]⁺, phenyl cation).[14][15] |

Experimental Protocols

Synthesis of Benzaldehyde Hydrazone

This protocol describes a general method for the synthesis of benzaldehyde hydrazone via condensation.

Materials:

-

Benzaldehyde

-

Hydrazine hydrate (B1144303)

-

Ethanol

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve hydrazine hydrate (e.g., 3 equivalents) in ethanol.

-

While stirring the solution at room temperature, add benzaldehyde (e.g., 1 equivalent) dropwise over a period of 10-15 minutes.

-

Continue stirring the reaction mixture at room temperature for approximately 1.5 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, add water to the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.

-

Transfer the remaining aqueous phase to a separatory funnel and extract the product with dichloromethane (4 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the benzaldehyde hydrazone product, typically as a yellow oil.

Spectroscopic Characterization Protocols

Protocol 4.2.1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified benzaldehyde hydrazone in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.00 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse program. Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.[8]

Protocol 4.2.2: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: As benzaldehyde hydrazone is an oil, the spectrum can be obtained directly as a thin film. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates and gently press them together to form a thin capillary film.

-

Acquisition: Place the salt plates in the spectrometer's sample holder. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan of the clean salt plates prior to the sample scan.

Protocol 4.2.3: Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common method for this type of molecule, which will typically produce the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, which will produce the molecular ion [M]⁺ and characteristic fragment ions.

-

Analysis: Acquire the mass spectrum. The resulting data will show the mass-to-charge ratio (m/z) of the parent ion and any fragments, which can be used to confirm the molecular weight and aspects of the structure.

Mandatory Visualizations

The following diagrams illustrate key processes and relationships relevant to the study of benzaldehyde hydrazone.

Caption: Reaction mechanism for the synthesis of benzaldehyde hydrazone.

References

- 1. quora.com [quora.com]

- 2. Buy Benzaldehyde, 4-chloro-, hydrazone | 52372-80-2 [smolecule.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Benzaldehyde, (2,4-dinitrophenyl)hydrazone | 1157-84-2 | Benchchem [benchchem.com]

- 5. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. researchgate.net [researchgate.net]

- 11. hil6_sln.html [ursula.chem.yale.edu]

- 12. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. youtube.com [youtube.com]

A Comprehensive Technical Guide to the Spectroscopic Data of Benzaldehyde Hydrazone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the spectroscopic data for benzaldehyde (B42025) hydrazone, a key building block in synthetic and medicinal chemistry. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis and characterization.

Synthesis of Benzaldehyde Hydrazone

Benzaldehyde hydrazone is synthesized via the condensation reaction between benzaldehyde and hydrazine (B178648) hydrate, typically catalyzed by a weak acid.

Experimental Protocol

Materials:

-

Benzaldehyde

-

Hydrazine monohydrate

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Beaker

-

Büchner funnel and filter paper

-

Ice bath

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1.0 equivalent) in ethanol.

-

Add hydrazine monohydrate (1.0-1.2 equivalents) to the solution while stirring.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Dry the purified benzaldehyde hydrazone under vacuum.

Spectroscopic Data

The following tables summarize the key spectroscopic data for benzaldehyde hydrazone.

NMR Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Benzaldehyde Hydrazone

| ¹H NMR (Typical Chemical Shifts in CDCl₃) | ¹³C NMR (in DMSO-d₆)[1] |

| Proton | Chemical Shift (δ, ppm) |

| -NH₂ | ~5.5 (broad singlet) |

| -CH=N- | ~7.5 (singlet) |

| Aromatic-H (ortho) | ~7.6 (doublet) |

| Aromatic-H (meta, para) | ~7.2-7.4 (multiplet) |

Note: The exact chemical shifts for ¹H NMR can vary depending on the solvent and concentration. The values presented are typical for hydrazones of aromatic aldehydes.

Infrared (IR) Spectroscopy

Table 2: Characteristic IR Absorption Bands for Benzaldehyde Hydrazone

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H | Stretching (asymmetric & symmetric) | 3400-3200 (two bands) |

| Aromatic C-H | Stretching | 3100-3000 |

| C=N | Stretching | 1650-1580 |

| Aromatic C=C | Stretching | 1600-1450 |

| N-H | Bending | 1650-1550 |

Mass Spectrometry

Table 3: Mass Spectrometry Data for Benzaldehyde Hydrazone

| Ion | m/z (Mass-to-Charge Ratio) | Notes |

| [M]⁺ | 120 | Molecular Ion |

| [M+H]⁺ | 121 | Protonated Molecular Ion |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the synthesis and characterization workflow for benzaldehyde hydrazone.

References

An In-depth Technical Guide to the Reaction of Benzaldehyde with Hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reaction between benzaldehyde (B42025) and hydrazine (B178648). This condensation reaction is fundamental in organic synthesis, leading to the formation of benzaldehyde hydrazone, a versatile intermediate in the synthesis of various organic compounds, including heterocyclic structures of pharmaceutical interest. This document details the reaction mechanism, provides experimental protocols, and presents relevant quantitative data.

Core Reaction Mechanism

The reaction between benzaldehyde and hydrazine is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction, which results in the formation of a hydrazone and a molecule of water.[1] The mechanism can be described in two primary stages:

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of a nitrogen atom from the hydrazine molecule on the electrophilic carbonyl carbon of benzaldehyde. This step breaks the carbon-oxygen pi bond, leading to the formation of a tetrahedral intermediate known as a carbinolamine.[1]

-

Dehydration: The carbinolamine intermediate is generally unstable and undergoes a dehydration step to form the final hydrazone product. This elimination of a water molecule is often catalyzed by the presence of a mild acid, which protonates the hydroxyl group, converting it into a better leaving group (water) and facilitating the formation of the stable carbon-nitrogen double bond (C=N).[1][2]

The overall reaction can be represented as:

C₆H₅CHO + N₂H₄ → C₆H₅CH=NNH₂ + H₂O[1]

It is important to note that the stoichiometry of the reactants can influence the final product. While an excess of hydrazine favors the formation of the hydrazone, an excess of benzaldehyde can lead to a subsequent reaction between the initially formed hydrazone and a second molecule of benzaldehyde, yielding an azine (ArCH=N-N=CHAr).[3]

Reaction Mechanism Pathway

Caption: Reaction mechanism of benzaldehyde and hydrazine.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and characterization of hydrazones derived from benzaldehyde and its derivatives. Data for the direct product of benzaldehyde and hydrazine is supplemented with data from closely related structures due to its prevalence in literature.

Table 1: Reaction Conditions and Yields for Hydrazone Synthesis

| Hydrazide/Hydrazine | Aldehyde | Solvent | Conditions | Yield (%) | Reference |

| Hydrazine Hydrate (B1144303) | 2-Chlorobenzaldehyde | Ethanol (B145695) | 60 °C, 1 h | Not specified, but used for subsequent step | [4] |

| Hydrazine Hydrate | Benzaldehyde | None | Microwave irradiation | Good | [1] |

| 2-Hydroxy Benzohydrazide (B10538) | Benzaldehyde | Ethanol | Reflux, 3 h | 80% | [5] |

| Phenylhydrazine | Benzaldehyde | Water, Glacial Acetic Acid | Standing at room temp. | Not specified | [6] |

Table 2: Spectroscopic Data for Representative Hydrazone Derivatives

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Mass Spec (m/z) | Reference |

| (E,E)-2-Hydroxy-3-methoxybenzaldehyde azine | 3470 (-OH), 1615 (C=N), 1257 (C-O) | 10.85 (s, 1H, -OH), 8.97 (s, 1H, CH=N), 6.87-7.29 (m, Ar-H), 3.83 (s, 3H, -OCH₃) | 300 [M]⁺, 283, 150, 135, 80, 52 | [7] |

| Salicylaldehyde Benzoyl Hydrazone Derivatives | - | E/Z isomers observed, chemical shifts depend on conformation and solvent | Not specified | [8] |

| 4-(diethylamino)benzaldehyde N-phenylhydrazone | Not specified | 7.41–6.57 (m, Ar-H), 4.71 (s, N-CH₂-N), 3.37 (q, N-CH₂-CH₃), 1.17–1.09 (m, N-CH₂-CH₃) | Not specified | [9] |

Experimental Protocols

Below are detailed methodologies for the synthesis of hydrazones from aldehydes, which are adaptable for the specific reaction between benzaldehyde and hydrazine.

Protocol 1: Classical Synthesis of a Benzaldehyde Hydrazone Derivative

This protocol is adapted from the synthesis of 2-hydroxy benzoyl hydrazone derivatives.[5]

Materials:

-

2-Hydroxy Benzohydrazide (0.01 M)

-

Benzaldehyde (0.01 M)

-

Ethanol

Procedure:

-

Dissolve 2-hydroxy benzohydrazide (0.01 M) in ethanol in a two-neck round-bottom flask equipped with a reflux condenser.

-

Gently heat the mixture with stirring until a clear solution is obtained.

-

Slowly add a solution of benzaldehyde (0.01 M) in ethanol to the stirred solution.

-

Reflux the reaction mixture on a water bath for 3 hours.

-

Cool the solution to room temperature. The precipitate formed is the hydrazone product.

-

Separate the product by filtration.

-

Purify the product by recrystallization from ethanol.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis

This protocol provides a more modern and environmentally friendly approach to the synthesis.[1]

Materials:

-

Benzaldehyde (10 mmol)

-

Hydrazine Hydrate (5 mmol)

Procedure:

-

In a microwave-safe vessel, mix benzaldehyde (10 mmol) and hydrazine hydrate (5 mmol).

-

Place the vessel in a microwave synthesizer.

-

Irradiate the mixture for a few minutes, adjusting the power to maintain a controlled temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, which should result in the solidification of the product.

-

The solid product can be purified by recrystallization from a suitable solvent, such as ethanol.

Experimental Workflow Diagram

Caption: General experimental workflow for hydrazone synthesis.

Conclusion

The reaction of benzaldehyde with hydrazine to form benzaldehyde hydrazone is a robust and well-understood transformation in organic chemistry. The mechanism proceeds through a nucleophilic addition followed by dehydration. The reaction conditions can be tailored, from classical reflux to modern microwave-assisted methods, to achieve high yields. The resulting hydrazones are valuable intermediates for the synthesis of a wide array of nitrogen-containing compounds, making this reaction highly relevant for professionals in chemical research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. electrochem.org [electrochem.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. worldwidejournals.com [worldwidejournals.com]

- 6. scribd.com [scribd.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

Stability and Storage of Benzaldehyde Hydrazone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for benzaldehyde (B42025) hydrazone. Understanding the chemical stability of this compound is critical for its effective use in research and development, particularly in the synthesis of pharmaceuticals and other fine chemicals. This document outlines the primary degradation pathways, summarizes stability data under various environmental conditions, and provides detailed experimental protocols for stability assessment.

Executive Summary

Benzaldehyde hydrazone is a generally stable compound under standard storage conditions. However, it is susceptible to degradation, primarily through hydrolysis, which is significantly influenced by pH. It is most stable at neutral to slightly alkaline pH and degrades more rapidly in acidic environments. Exposure to high temperatures and light can also promote degradation. Proper storage in a cool, dry, dark, and well-ventilated area in a tightly sealed container is essential to maintain its purity and integrity over time.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | (E)-benzylidenehydrazine |

| CAS Number | 5281-18-5 |

| Molecular Formula | C₇H₈N₂ |

| Molecular Weight | 120.15 g/mol |

| Appearance | Yellow-tinged oil or solid |

| Melting Point | Not well-defined, can be an oil at room temperature |

| Boiling Point | 115-120 °C at 8 Torr |

| Solubility | Soluble in organic solvents like ethanol, methanol, and dichloromethane. |

Stability Profile

The stability of benzaldehyde hydrazone is influenced by several factors, including pH, temperature, light, and humidity.

pH-Dependent Stability (Hydrolysis)

The primary degradation pathway for benzaldehyde hydrazone is the hydrolysis of the C=N imine bond, which is catalyzed by acid.[1][2][3] The reaction proceeds via the formation of a transient carbinolamine intermediate, which then dissociates into the starting materials, benzaldehyde and hydrazine.[4]

General Findings:

-

Acidic Conditions (pH < 7): Hydrolysis is accelerated. The imine nitrogen is protonated, making the imine carbon more susceptible to nucleophilic attack by water.[4]

-

Neutral to Alkaline Conditions (pH ≥ 7): Benzaldehyde hydrazone exhibits greater stability.[5][6] Aromatic hydrazones, in general, are more stable than their aliphatic counterparts due to resonance stabilization of the C=N bond with the aromatic ring.[4][5]

Table 1: Representative Hydrolytic Stability of Aromatic Hydrazones

| pH | Condition | Half-life (t₁/₂) | Stability Profile |

| 2.0 | Strong Acidic (Simulated Gastric) | Minutes to Hours | Rapid degradation is expected. The hydrazone bond is highly labile.[7] |

| 5.0 | Mildly Acidic (Endosomal) | Hours to Days | Moderate degradation. The rate is structure-dependent, with electron-withdrawing groups potentially increasing hydrolysis.[5] |

| 7.4 | Physiological (Blood) | Days to Weeks | Generally stable, though some slow hydrolysis can occur. Aromatic hydrazones show significant stability at this pH.[5][6] |

| 9.0 | Mildly Alkaline | Weeks to Months | High stability. The rate of hydrolysis is significantly reduced.[7] |

Note: The half-life values are illustrative for aromatic hydrazones and can vary based on the specific molecular structure, buffer composition, and temperature.

Thermal Stability

Aromatic hydrazones are typically stable at room temperature but will decompose at elevated temperatures. Thermal analysis of structurally related compounds suggests that significant decomposition of benzaldehyde hydrazone would be expected to begin at temperatures above 200°C.[8]

Table 2: General Thermal Stability Data for Aromatic Hydrazones

| Analysis Method | Temperature Range (°C) | Observation |

| TGA | 230 - 400 | Onset of major weight loss, indicating thermal decomposition.[8] |

| DSC | > Melting Point | Endothermic peaks corresponding to decomposition events. |

Photostability

While specific photostability data for benzaldehyde hydrazone is limited, compounds with aromatic rings and conjugated systems can be susceptible to photodegradation. It is recommended to protect benzaldehyde hydrazone from light, especially UV radiation, during storage and handling to prevent potential degradation.[9] General guidelines for photostability testing are provided by the International Council for Harmonisation (ICH) guideline Q1B.[9][10]

Influence of Humidity

For solid forms of benzaldehyde hydrazone, storage in a low-humidity environment is crucial. Moisture can facilitate hydrolysis, especially in the presence of acidic impurities. While one study in an acetonitrile (B52724) solution showed that aromatic aldehyde hydrazones were not significantly affected by humidity, solid-state stability is often more sensitive to moisture.[11][12] It is recommended to store the compound in a desiccator or with a desiccant.

Recommended Storage and Handling

Based on the stability profile, the following storage and handling procedures are recommended:

-

Container: Store in a tightly closed, airtight container, preferably made of amber glass to protect from light.[4][5]

-

Atmosphere: For long-term storage, consider flushing the container with an inert gas like nitrogen or argon to displace air and moisture.

-

Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.[13][14]

-

Ventilation: Store in a well-ventilated area away from heat and sources of ignition.[4][5]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

Degradation Pathways and Mechanisms

The primary degradation pathway for benzaldehyde hydrazone is hydrolysis.

Hydrolysis Pathway

Caption: Hydrolysis pathway of benzaldehyde hydrazone.

Experimental Protocols

The following are generalized protocols for assessing the stability of benzaldehyde hydrazone. These should be adapted and validated for specific laboratory conditions and analytical instrumentation.

Protocol for Hydrolytic Stability Testing by HPLC

This protocol outlines a method to determine the rate of hydrolysis of benzaldehyde hydrazone at different pH values.[5][8]

Materials:

-

Benzaldehyde hydrazone

-

HPLC-grade acetonitrile and water

-

Buffer solutions (e.g., pH 2.0, 5.0, 7.4, 9.0)

-

HPLC system with a UV detector and a C18 reversed-phase column

-

Constant temperature incubator or water bath (e.g., 37°C)

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of benzaldehyde hydrazone (e.g., 1 mg/mL) in acetonitrile.

-

Preparation of Test Solutions: Dilute the stock solution in the pre-warmed buffer solutions of different pH values to a final working concentration (e.g., 10 µg/mL).

-

Incubation: Incubate the test solutions at a constant temperature (e.g., 37°C).

-

Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.

-

Quenching (if necessary): To stop the degradation, immediately dilute the sample in the mobile phase or neutralize the pH.

-

HPLC Analysis: Inject the samples into the HPLC system. Monitor the decrease in the peak area of the benzaldehyde hydrazone peak and the increase in the benzaldehyde peak over time.

-

Data Analysis: Plot the percentage of remaining benzaldehyde hydrazone against time. Calculate the degradation rate constant (k) and the half-life (t₁/₂) using a first-order decay model (t₁/₂ = 0.693/k).

Caption: Workflow for hydrolytic stability testing by HPLC.

Protocol for Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.[9][10]

Materials:

-

Benzaldehyde hydrazone (solid or in solution)

-

Chemically inert and transparent containers (e.g., quartz cells or glass vials)

-

Photostability chamber equipped with a light source conforming to ICH Q1B (Option 1 or 2)

-

Dark control samples (wrapped in aluminum foil)

-

Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

-

Sample Preparation: Place the benzaldehyde hydrazone sample (either as a solid powder or in a suitable solvent) in transparent containers. Prepare parallel samples to be used as dark controls by wrapping them in aluminum foil.

-

Exposure: Place the samples and dark controls in the photostability chamber. Expose them to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

Analysis: After the exposure period, analyze the exposed samples and the dark controls using a validated stability-indicating HPLC method.

-

Evaluation: Compare the chromatograms of the exposed sample, the dark control, and an unexposed control. Assess for any significant degradation (decrease in the main peak area) and the formation of new peaks (degradation products).

Conclusion

Benzaldehyde hydrazone is a moderately stable compound that requires proper storage and handling to prevent degradation. The primary route of degradation is acid-catalyzed hydrolysis. Therefore, maintaining a neutral pH and protecting the compound from moisture are the most critical factors for ensuring its long-term stability. Additionally, storage at cool temperatures and protection from light are recommended best practices. For applications requiring high purity and stability, it is essential to perform regular quality control checks using validated analytical methods like HPLC.

References

- 1. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Application of Simultaneous and Coupled Thermal Analysis Techniques in Studies on the Melting Process, Course of Pyrolysis and Oxidative Decomposition of Fused Triazinylacetohydrazides | MDPI [mdpi.com]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

- 11. researchgate.net [researchgate.net]

- 12. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biological Activities of Benzaldehyde Hydrazone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzaldehyde (B42025) hydrazones are a versatile class of organic compounds characterized by the azomethine group (-NHN=CH-), formed through the condensation of benzaldehydes with hydrazines or hydrazides. This scaffold has garnered significant attention in medicinal chemistry due to its synthetic accessibility and broad spectrum of pharmacological activities. The structural flexibility of benzaldehyde hydrazones, allowing for the introduction of various substituents on both the benzaldehyde and hydrazide moieties, has enabled the development of a vast library of derivatives with tailored biological profiles. This technical guide provides a comprehensive overview of the principal biological activities of benzaldehyde hydrazone derivatives, focusing on their anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the therapeutic potential, mechanisms of action, and experimental evaluation of this promising class of compounds.

Synthesis of Benzaldehyde Hydrazone Derivatives

The synthesis of benzaldehyde hydrazone derivatives is typically a straightforward condensation reaction between a substituted benzaldehyde and a hydrazine (B178648) or hydrazide derivative. The reaction is often carried out in a polar solvent, such as ethanol (B145695) or methanol, and can be catalyzed by a few drops of an acid, like glacial acetic acid or concentrated hydrochloric acid. The reaction mixture is usually heated under reflux for a few hours, and upon cooling, the product often precipitates out of the solution and can be purified by recrystallization.[1][2][3]

A general synthetic scheme is as follows:

References

An In-depth Technical Guide to the Formation of Hydrazones from Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation of hydrazones from benzaldehyde (B42025), a fundamental reaction in organic and medicinal chemistry. Hydrazones are a class of organic compounds characterized by the R1R2C=NNH2 structure. The reaction of an aldehyde or ketone with hydrazine (B178648) to form a hydrazone is a classic condensation reaction. This guide details the reaction mechanism, kinetics, experimental protocols, and the significant applications of benzaldehyde-derived hydrazones in the field of drug discovery and development.

Core Principles of Hydrazone Formation

The formation of a hydrazone from benzaldehyde is a reversible, acid-catalyzed condensation reaction. The overall transformation involves the reaction of the carbonyl group of benzaldehyde with a hydrazine derivative, resulting in the formation of a C=N double bond and the elimination of a water molecule.

Reaction Mechanism

The reaction proceeds through a two-step mechanism:

-

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine on the electrophilic carbonyl carbon of benzaldehyde. This step leads to the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[1]

-

Dehydration: The carbinolamine intermediate then undergoes acid-catalyzed dehydration.[1] This involves the protonation of the hydroxyl group, forming a good leaving group (water), which is subsequently eliminated to form the stable C=N double bond of the hydrazone.

The overall reaction can be represented as:

C₆H₅CHO + H₂NNHR → C₆H₅CH=NNHR + H₂O

The pH of the reaction medium is a critical factor. The reaction rate is generally fastest in a mildly acidic environment (pH 4-6).[1] Under these conditions, the acid is sufficient to catalyze the dehydration of the carbinolamine intermediate. In strongly acidic conditions (pH < 4), the hydrazine nucleophile becomes protonated, reducing its nucleophilicity and slowing down the initial addition step.[1] In neutral or basic conditions (pH > 6), the dehydration step is slow due to the lack of sufficient protons to catalyze the removal of the hydroxyl group.[1] At neutral pH, the breakdown of the tetrahedral intermediate is typically the rate-limiting step.[1][2]

The reaction mechanism can be visualized as follows:

Quantitative Data

The following tables summarize key quantitative data related to the formation of hydrazones from benzaldehyde and the properties of the resulting products.

Table 1: Reaction Conditions and Yields for Selected Benzaldehyde Hydrazones

| Hydrazine Derivative | Aldehyde | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

| Phenylhydrazine (B124118) | Benzaldehyde | Glacial Acetic Acid / Water | Room temperature, 15 min | High (not specified) | [3][4] |

| 2,4-Dinitrophenylhydrazine (B122626) | Benzaldehyde | Ethanol (B145695) | Warming at 50°C for 20 min | 74 | [5] |

| Isonicotinic hydrazide | Alkoxy benzaldehyde derivatives | Acetic Acid / Ethanol | Reflux for 2.5-3 h | Excellent | [6] |

| p-Toluenesulfonylhydrazide | Benzaldehyde | Methanol | Room temperature, 15 min, then ice bath | 87-93 | [7] |

Table 2: Spectroscopic Data for Benzaldehyde and a Representative Hydrazone Derivative (Benzaldehyde Phenylhydrazone)

| Compound | Spectroscopic Technique | Key Signals |

| Benzaldehyde | IR (cm⁻¹) | ~1700 (C=O stretch), 2880-2650 (aldehyde C-H stretch), 3080-3000 (aromatic C-H stretch) |

| ¹H NMR (δ ppm) | ~10.0 (s, 1H, CHO), 7.9-7.5 (m, 5H, Ar-H) | |

| ¹³C NMR (δ ppm) | ~192 (C=O), ~136 (Ar C-ipso), ~134, 129, 128 (Ar C-H) | |

| Benzaldehyde Phenylhydrazone | IR (cm⁻¹) | 3350-3269 (N-H stretch), ~1600 (C=N stretch), 3100-3000 (aromatic C-H stretch) |

| ¹H NMR (DMSO-d₆, δ ppm) | ~11.9 (s, 1H, NH), ~8.4 (s, 1H, CH=N), 8.1-6.9 (m, 10H, Ar-H) | |

| ¹³C NMR (DMSO-d₆, δ ppm) | ~145 (C=N), ~143, 137, 130, 129, 128, 125, 114, 110 (Ar-C) |

Experimental Protocols

The synthesis of benzaldehyde hydrazones is a robust and versatile procedure. Below is a general protocol, followed by specific examples for the synthesis of benzaldehyde phenylhydrazone and benzaldehyde 2,4-dinitrophenylhydrazone.

General Experimental Workflow

Protocol 1: Synthesis of Benzaldehyde Phenylhydrazone

This protocol is adapted from procedures described in the literature.[3][4]

Materials:

-

Benzaldehyde

-

Phenylhydrazine

-

Glacial acetic acid

-

Distilled water

-

Ethanol (for recrystallization)

-

Conical flask, beakers, filtration apparatus, ice bath

Procedure:

-

In a conical flask, dissolve 3 mL of glacial acetic acid in 20 mL of distilled water.[4]

-

Add 4 mL of phenylhydrazine to the solution and mix well.[4]

-

To this mixture, add 2 mL of benzaldehyde and shake the flask vigorously.[4]

-

Allow the reaction mixture to stand for 15 minutes with occasional shaking. A yellow precipitate of benzaldehyde phenylhydrazone will form.[4][8]

-

Cool the mixture in an ice bath to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with 10 mL of diluted acetic acid, followed by 15 mL of cold distilled water.[4]

-

Dry the product.

-

For further purification, recrystallize the crude product from hot ethanol.

Protocol 2: Synthesis of Benzaldehyde 2,4-Dinitrophenylhydrazone

This protocol is a standard method for the characterization of aldehydes.[5][9]

Materials:

-

Benzaldehyde

-

2,4-Dinitrophenylhydrazine (2,4-DNPH)

-

Ethanol

-

Conical flask, water bath, filtration apparatus

Procedure:

-

Dissolve an equivalent of benzaldehyde in 20 mL of ethanol in a conical flask.

-

Add one equivalent of 2,4-dinitrophenylhydrazine to the solution and shake to mix.[5]

-

Warm the reaction mixture on a water bath at approximately 50°C for 20 minutes with stirring.[5] A brightly colored precipitate will form.[9]

-

Allow the mixture to cool to room temperature to complete the precipitation.

-

Collect the crystalline product by vacuum filtration.

-

Wash the product with a small amount of cold ethanol.

-

Dry the purified benzaldehyde 2,4-dinitrophenylhydrazone.

Applications in Drug Development

Hydrazone derivatives of benzaldehyde are of significant interest to the pharmaceutical industry due to their wide range of biological activities. The azomethine group (-N=CH-) is a key pharmacophore that imparts therapeutic properties to these molecules.

Antimicrobial Activity

Numerous studies have demonstrated the potent antibacterial and antifungal activities of benzaldehyde hydrazones.[10][11] These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][12] The proposed mechanism of action for some of these derivatives involves the inhibition of essential microbial enzymes. For instance, some cinnamaldehyde (B126680) acylhydrazone derivatives have been identified as potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in bacterial fatty acid biosynthesis.[13]

Anticancer Activity

Benzaldehyde hydrazones have emerged as a promising class of anticancer agents.[14][15][16] They have been shown to exhibit cytotoxic activity against a variety of human tumor cell lines.[16][17] The anticancer mechanism of these compounds can be multifaceted, often involving the inhibition of key enzymes involved in cancer cell proliferation and survival.

One important target is carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many hypoxic tumors and plays a crucial role in tumor cell adaptation to the acidic microenvironment.[14] Certain benzimidazole-hydrazone derivatives have been shown to be potent inhibitors of CA IX.[14] The inhibition of this enzyme can disrupt the pH regulation in cancer cells, leading to apoptosis.

The general signaling pathway affected by the inhibition of a key enzyme like CA IX in a hypoxic tumor environment can be illustrated as follows:

Conclusion

The formation of hydrazones from benzaldehyde is a cornerstone reaction in synthetic chemistry with profound implications for drug discovery and development. The simplicity and versatility of this reaction allow for the creation of diverse molecular libraries with a wide range of biological activities. A thorough understanding of the reaction mechanism, kinetics, and optimal experimental conditions is crucial for researchers aiming to synthesize and evaluate novel hydrazone-based therapeutic agents. The continued exploration of benzaldehyde hydrazones and their derivatives holds significant promise for the development of new treatments for cancer and infectious diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. m.youtube.com [m.youtube.com]

- 5. ajpamc.com [ajpamc.com]

- 6. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Reaction of benzaldehyde with phenylhydrazine [zhishantan.blogspot.com]

- 9. youtube.com [youtube.com]

- 10. Benzylidene/2-chlorobenzylidene hydrazides: Synthesis, antimicrobial activity, QSAR studies and antiviral evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antibacterial Activity of Cinnamaldehyde Acylhydrazone with a 1,4-Benzodioxan Fragment as a Novel Class of Potent β-Ketoacyl–Acyl Carrier Protein Synthase III (FabH) Inhibitor [jstage.jst.go.jp]

- 14. New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, characterization and cytotoxic activity of new salicylaldehyde benzoylhydrazone derivatives as potential anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Calculations for Benzalaldehyde Hydrazone Structures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational methodologies used to study the structures and properties of benzaldehyde (B42025) hydrazones. Benzaldehyde hydrazones are a versatile class of compounds with significant applications in medicinal chemistry and materials science, owing to their diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. Understanding their three-dimensional structure, electronic properties, and reactivity is crucial for the rational design of new and more effective derivatives.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools to complement experimental studies, providing detailed insights into the molecular and electronic structure of these compounds. This guide will delve into the core principles of these computational methods, present key quantitative data from relevant studies, and outline the typical workflows and protocols employed in such theoretical investigations.

Computational Methodologies for Benzaldehyde Hydrazone Analysis

The cornerstone of theoretical studies on benzaldehyde hydrazones is the application of quantum chemical methods to solve the electronic structure of these molecules. Among the various approaches, Density Functional Theory (DFT) has become the most widely used method due to its excellent balance between computational cost and accuracy.

A popular and frequently employed functional for these types of studies is the B3LYP hybrid functional . This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The choice of the basis set is also a critical factor that influences the accuracy of the calculations. Common basis sets used for benzaldehyde hydrazones include:

-

6-31G(d,p): A split-valence basis set that provides a good balance for geometry optimizations and vibrational frequency calculations.

-

6-311+G(d,p) and 6-311++G(d,p): Larger, triple-split valence basis sets that include diffuse functions (+) on heavy atoms and hydrogen atoms (++) and polarization functions (d,p). These are often used for more accurate energy calculations and for describing systems with diffuse electronic distributions, such as anions or excited states.

The following diagram illustrates a typical workflow for the theoretical investigation of a benzaldehyde hydrazone derivative.

The Genesis of a Synthon: An In-depth Technical Guide to the Discovery and History of Benzaldehyde Hydrazone Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of hydrazones, a cornerstone of modern organic chemistry, has a rich and storied history dating back to the foundational work of pioneers like Theodor Curtius and Emil Fischer. Benzaldehyde (B42025) hydrazone, a seemingly simple molecule, represents a critical synthon in the development of a vast array of pharmaceuticals and other functional materials. This technical guide provides a comprehensive overview of the discovery and historical evolution of benzaldehyde hydrazone synthesis, from the classical condensation reactions of the 19th century to contemporary, highly efficient methodologies. Detailed experimental protocols, comparative quantitative data, and mechanistic visualizations are presented to offer a thorough resource for both historical context and practical laboratory application.

A Historical Perspective: The Dawn of Hydrazone Chemistry

The journey into the world of hydrazones began with two pivotal discoveries in the late 19th century. The first was the isolation of hydrazine (B178648) itself. In 1887, Theodor Curtius successfully synthesized hydrazine sulfate (B86663) by treating organic diazides with dilute sulfuric acid. While he was unable to obtain pure hydrazine at the time, his work laid the essential groundwork for the entire field of hydrazine chemistry.

Building upon this, the legendary chemist Emil Fischer coined the term "hydrazine" in 1875 while investigating mono-substituted hydrazines. His groundbreaking work with phenylhydrazine (B124118), which he discovered, led to the first syntheses of hydrazones. Fischer's reaction of phenylhydrazine with aldehydes and ketones to form crystalline phenylhydrazones provided a reliable method for the characterization and identification of carbonyl compounds.[1][2] This was a significant advancement in a time when spectroscopic methods were not available. His extensive work on the reaction of phenylhydrazine with sugars to form osazones was instrumental in elucidating the stereochemistry of carbohydrates, for which he was awarded the Nobel Prize in Chemistry in 1902.[1]

The fundamental reaction, a condensation between an aldehyde or ketone and a hydrazine derivative, proved to be robust and versatile, and it remains the basis for hydrazone synthesis to this day.

The Core Reaction: A Mechanistic Overview

The formation of benzaldehyde hydrazone from benzaldehyde and hydrazine is a classic example of a nucleophilic addition-elimination reaction. The mechanism proceeds in two key stages:

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.

-

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form a stable carbon-nitrogen double bond (C=N), yielding the final benzaldehyde hydrazone product. This dehydration step is often catalyzed by the presence of a small amount of acid.

Evolution of Synthetic Methodologies: From Classical to Contemporary

The synthesis of benzaldehyde hydrazone has evolved significantly since the pioneering work of Fischer and Curtius. While the fundamental reaction remains the same, modern methods offer vast improvements in terms of efficiency, reaction time, and environmental impact.

Classical Solution-Based Synthesis

The traditional method for preparing benzaldehyde hydrazone involves the condensation of benzaldehyde with hydrazine or a hydrazine salt in a suitable solvent, often with gentle heating. This method, while reliable, typically requires several hours of reaction time and the use of organic solvents.

Microwave-Assisted Synthesis

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized many chemical transformations, including hydrazone formation. Microwave irradiation can dramatically accelerate the reaction, reducing reaction times from hours to mere minutes.[3] This is due to the efficient and uniform heating of the reaction mixture by microwaves. These reactions are often performed in a solvent, but solvent-free methods have also been developed.[4][5]

Mechanochemical Synthesis

Mechanochemistry, or synthesis via mechanical force (e.g., grinding or milling), offers a green and highly efficient alternative to traditional solution-based methods.[6] This technique often proceeds in the absence of a solvent or with minimal amounts of a liquid additive (liquid-assisted grinding), significantly reducing waste. Mechanochemical synthesis of hydrazones can lead to quantitative yields in a short amount of time.[6]

Quantitative Data Comparison

The following table summarizes the quantitative data for various methods of benzaldehyde hydrazone and analogous hydrazone synthesis, providing a clear comparison of their efficiencies.

| Parameter | Classical Solution-Based Synthesis | Microwave-Assisted Synthesis | Mechanochemical Synthesis |

| Reactants | Benzaldehyde, Hydrazine Hydrate/Sulfate | Benzaldehyde, Hydrazine Hydrate | Benzaldehyde, Hydrazine Hydrate |

| Solvent | Ethanol (B145695), Methanol, Water | Ethanol, DMSO, or Solvent-free | Solvent-free or minimal liquid additive |

| Typical Yield (%) | 70-95% | 72-94% | >99%[6] |

| Reaction Time | 1-12 hours | 5-15 minutes[4] | 10-180 minutes |

| Reaction Temperature | Room Temperature to Reflux | 80-155 °C | Room Temperature |

| Key Advantages | Well-established, simple setup | Extremely rapid, high yields | Environmentally friendly, high yields |

| Key Disadvantages | Long reaction times, solvent waste | Requires specialized equipment | May not be suitable for all substrates |

Experimental Protocols

This section provides detailed methodologies for the synthesis of benzaldehyde hydrazone using both classical and modern techniques.

Classical Solution-Based Synthesis of Benzaldehyde Phenylhydrazone

This protocol is adapted from historical laboratory practices for the formation of phenylhydrazones.

Materials:

-

Benzaldehyde

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol (Rectified Spirit)

-

Water

Procedure:

-

In a flask, dissolve phenylhydrazine (e.g., 4 mL) and glacial acetic acid (e.g., 3 mL) in water (e.g., 20 mL).

-

To this solution, add benzaldehyde (e.g., 2 mL).

-

Stopper the flask and shake the mixture vigorously for several minutes.

-

Allow the mixture to stand for 15-30 minutes with occasional shaking. A crystalline precipitate of benzaldehyde phenylhydrazone will form.

-

Collect the solid product by filtration.

-

Wash the crystals first with a small amount of dilute acetic acid and then with water.

-

Dry the product.

-

For purification, recrystallize the crude benzaldehyde phenylhydrazone from rectified spirit (ethanol).

Modern Microwave-Assisted Synthesis of Benzalazine (B126859) (from Benzaldehyde and Hydrazine)

This protocol is for a closely related and often studied derivative, benzalazine, which is formed from a 2:1 molar ratio of benzaldehyde to hydrazine.

Materials:

-

Benzaldehyde (2 equivalents)

-

Hydrazine Hydrate (1 equivalent)

-

Ethanol

Procedure:

-

In a microwave-safe reaction vessel, combine benzaldehyde, hydrazine hydrate, and a minimal amount of ethanol as the solvent.

-

Seal the vessel and place it in a microwave synthesizer.

-

Irradiate the mixture at a set temperature (e.g., 100°C) for a short duration (e.g., 5 minutes).[3]

-

After the reaction is complete, cool the vessel to room temperature.

-

The solid product, benzalazine, will precipitate out of the solution.

-

Collect the solid by filtration.

-

Wash the product with cold water and then a small amount of cold ethanol.

-

Dry the purified benzalazine under vacuum.

Conclusion

The synthesis of benzaldehyde hydrazone, a reaction with roots in the foundational era of organic chemistry, continues to be a subject of innovation and refinement. From the classical, hours-long reflux reactions to the rapid and solvent-free methods of the 21st century, the evolution of this synthesis reflects the broader progress in chemical science. For researchers and professionals in drug development, a thorough understanding of these methodologies—their historical context, mechanistic underpinnings, and quantitative performance—is invaluable for the efficient and sustainable production of this versatile chemical intermediate. The continued development of green and efficient synthetic routes will undoubtedly further expand the applications of benzaldehyde hydrazones in medicine and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 4. Vogel's Textbook of Practical Organic Chemistry - Google 圖書 [books.google.com.tw]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Journal für praktische Chemie - Wikipedia [en.wikipedia.org]

Methodological & Application

Protocol for the Laboratory Synthesis of Benzaldehyde Hydrazone

Application Note: This document provides a detailed protocol for the synthesis of benzaldehyde (B42025) hydrazone, a key intermediate in the development of various pharmaceuticals and a versatile building block in organic synthesis. This protocol is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

Benzaldehyde hydrazone and its derivatives are a class of organic compounds characterized by the C=N-NH2 functional group. They are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The synthesis of benzaldehyde hydrazone is a classic example of a condensation reaction between an aldehyde and hydrazine (B178648), forming a Schiff base. This straightforward and efficient synthesis makes it a valuable component in the construction of more complex molecular architectures.

Reaction and Mechanism

The synthesis of benzaldehyde hydrazone proceeds via a nucleophilic addition-elimination reaction. The lone pair of electrons on the nitrogen atom of hydrazine hydrate (B1144303) attacks the electrophilic carbonyl carbon of benzaldehyde. This is followed by the elimination of a water molecule to form the carbon-nitrogen double bond of the hydrazone. The reaction is typically catalyzed by a small amount of acid.

Experimental Protocol

This section details the laboratory procedure for the synthesis of benzaldehyde hydrazone.

3.1. Materials and Reagents

-

Benzaldehyde (C₇H₆O)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Methanol (B129727) (CH₃OH) or Ethanol (C₂H₅OH)

-

Glacial acetic acid (CH₃COOH) (catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Beakers and graduated cylinders

-

Büchner funnel and filter paper

-

Recrystallization apparatus

3.2. Synthesis Procedure

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (1.0 eq) in methanol or ethanol.

-

To this solution, add an equimolar amount (1.0 eq) of hydrazine hydrate dropwise while stirring.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]

-

Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate has formed, collect the crude product by vacuum filtration using a Büchner funnel.

-

If no solid has formed, pour the reaction mixture into ice-cold water to induce precipitation of the benzaldehyde hydrazone.[1] Collect the precipitate by vacuum filtration.

3.3. Purification

-

The crude benzaldehyde hydrazone can be purified by recrystallization.

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified benzaldehyde hydrazone crystals under vacuum.

Data Presentation

The following table summarizes the quantitative data for the synthesis of benzaldehyde hydrazone.

| Parameter | Value | Reference |

| Reactants | ||

| Benzaldehyde | 1.0 eq | [1] |

| Hydrazine Hydrate | 1.0 eq | [1] |

| Solvent | Methanol or Ethanol | [1] |

| Catalyst | Glacial Acetic Acid (catalytic amount) | [1] |

| Reaction Time | Several hours (monitor by TLC) | [1] |

| Purification Method | Recrystallization from Ethanol | |

| Expected Yield | High | |

| Melting Point (°C) | Specific to the pure compound |

Characterization

The structure and purity of the synthesized benzaldehyde hydrazone can be confirmed by various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of benzaldehyde hydrazone is expected to show a characteristic C=N stretching vibration. The disappearance of the C=O stretching band from the starting benzaldehyde is a key indicator of product formation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show a characteristic signal for the azomethine proton (-CH=N-). Aromatic protons will also be present in the expected regions.

-

¹³C NMR: The carbon NMR spectrum will show a signal corresponding to the imine carbon (C=N).

-

Experimental Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the synthesis of benzaldehyde hydrazone.

Caption: Reaction mechanism for the formation of benzaldehyde hydrazone.

References

Applications of Benzaldehyde Hydrazone in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Benzaldehyde (B42025) hydrazones are a versatile class of organic compounds characterized by the azometine group (-NHN=CH-), which has garnered significant attention in medicinal chemistry. The ease of their synthesis and the ability to introduce a wide variety of substituents have made them privileged scaffolds in the design of novel therapeutic agents. This document provides an overview of the diverse medicinal applications of benzaldehyde hydrazone derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of workflows and mechanisms of action.

Biological Activities and Quantitative Data

Benzaldehyde hydrazone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and antioxidant effects. The following tables summarize the quantitative data from various studies, highlighting the potential of these compounds as therapeutic leads.

Anticancer Activity

Hydrazone derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival, such as EGFR and HER2.[1][2][3][4][5]

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1d | PC-3 (Prostate) | 9.389 | [6] |

| 1e | A-549 (Lung) | 13.39 | [6] |

| 1e | PC-3 (Prostate) | 18.09 | [6] |

| 2l (oxadiazole derivative) | MDA-MB-231 (Breast) | 22.73 | [6] |

| Compound 7d | MCF-7 (Breast) | 7.52 ± 0.32 | [7] |

| Compound 7c | MCF-7 (Breast) | - | [7] |

| Compound 7b | MCF-7 (Breast) | - | [7] |

| Compound 7d | PC-3 (Prostate) | 10.19 ± 0.52 | [7] |

| Compound 7e | PC-3 (Prostate) | - | [7] |

| Compound 7c | PC-3 (Prostate) | - | [7] |

| Compound H8d | Tubulin Polymerization | 1.2 | [8] |

| Compounds H8a-d | Cancer Cells | 1.2 - 3.5 | [8] |

| Compound 20 | EGFR Inhibition | 0.19 | [2] |

| Compound 20 | HER2 Inhibition | 0.07 | [2] |

| Compound 16 | EGFR Inhibition | 0.2 | [2] |

| Compound 16 | HER2 Inhibition | 0.13 | [2] |

| Compound 3h | MCF-7 (Breast) | 0.067 | [3] |

| Compound 3l | HepG2 (Liver) | 0.027 | [3] |

Anticonvulsant Activity

Several benzaldehyde hydrazone derivatives have shown promising anticonvulsant properties in preclinical models. Their mechanism is often linked to the modulation of the GABAergic system, a key inhibitory neurotransmitter system in the brain.[9][10]

| Compound ID | Seizure Model | Activity/Dose | Reference |

| 4e | Pentylenetetrazole-induced | Most promising | [2] |

| 4h | Pentylenetetrazole-induced | Most promising | [2] |

| Benzaldehyde benzenesulphonamide | Maximal Electroshock | Comparable to Valproic Acid | [11] |

| Salicyloyl hydrazones (1-7) | Pentylenetetrazole-induced | Increased DCTC and DTE by ~170% at 2h (100 mg/kg) | [12] |

| Compound 3 (bromo-substituted) | Pentylenetetrazole-induced | Highest prolonged activity at 24h | [13] |

| 4d, 4g, 4h, 4m, 4n | Pentylenetetrazole-induced | More active than Phenytoin | [4] |

| Compound 6k | MES | ED50 54.31 mg/kg | [14] |

| Compound 6k | scPTZ | ED50 92.01 mg/kg | [14] |

| Compound 6r | MES | ED50 46.05 mg/kg | [14] |

| Compound 6r | scPTZ | ED50 83.90 mg/kg | [14] |

Antimicrobial Activity

The emergence of drug-resistant microbial strains has spurred the search for novel antimicrobial agents. Benzaldehyde hydrazones have been identified as a promising class of compounds with activity against a range of bacteria and fungi. One of the proposed mechanisms of their antibacterial action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[11][12][15][16]

| Compound ID/Class | Microorganism(s) | Activity Metric (e.g., MIC, Zone of Inhibition) | Reference |

| (2,4-dinitrophenyl) hydrazine (B178648) derivatives | S. aureus, S. epidermidis, E. coli, K. pneumoniae, C. albicans | Moderate activity at 250 µg/ml | [3] |

| Hydrazide-hydrazone 15 | Gram-positive bacteria | MIC = 1.95–7.81 μg/mL | [17] |

| Hydrazide-hydrazone 28 | Staphylococcus spp. | MIC = 1.95 μg/mL | [17] |

| Compound 19 | E. coli | MIC = 12.5 μg/mL | [18] |

| Compound 19 | S. aureus | MIC = 6.25 μg/mL | [18] |

| Compound 9m | S. aureus DNA gyrase A | IC50 = 0.14 mg/mL | [6] |

| Compound 9n | S. aureus DNA gyrase A | IC50 = 0.19 mg/mL | [6] |

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases. Benzaldehyde hydrazones have been evaluated for their ability to scavenge free radicals, demonstrating their potential as antioxidant agents.

| Compound ID | Assay | IC50 (µM) | Reference |

| 2b | CUPRAC | 30.29 | [16] |

| 2a | CUPRAC | 45.95 | [16] |

| 2c | CUPRAC | 43.96 | [16] |

| 2d | CUPRAC | 51.00 | [16] |

| 2e | CUPRAC | 59.43 | [16] |

Experimental Protocols

The following section provides detailed methodologies for the synthesis of benzaldehyde hydrazones and for key biological assays to evaluate their medicinal properties.

General Synthesis of Benzaldehyde Hydrazone Derivatives

This protocol describes a general method for the condensation reaction between a benzaldehyde derivative and a hydrazine derivative.

Materials:

-

Substituted benzaldehyde (1 mmol)

-

Substituted hydrazine or hydrazide (1 mmol)

-

Ethanol (B145695) (or other suitable solvent like methanol)

-

Glacial acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

Dissolve the substituted benzaldehyde (1 mmol) in a minimal amount of ethanol in a round-bottom flask.

-

Add the substituted hydrazine or hydrazide (1 mmol) to the solution.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction time can vary from a few minutes to several hours, and progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure benzaldehyde hydrazone derivative.

-

Dry the purified product and determine its melting point and characterize it using spectroscopic methods (e.g., IR, NMR).

Anticancer Activity: MTT Assay